![molecular formula C12H16N6O3 B5262117 4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide](/img/structure/B5262117.png)
4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-N’-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a nitrocarbamimidoyl group attached to a phenylpiperazine carboxamide backbone. Its distinct structure makes it a subject of interest in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-N’-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and suitable catalysts.
Attachment of the Nitrocarbamimidoyl Group: The nitrocarbamimidoyl group is introduced through a series of reactions involving nitration and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-N’-nitrocarbamimidoyl]-
Properties
IUPAC Name |
4-[(Z)-N'-nitrocarbamimidoyl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6O3/c13-11(15-18(20)21)16-6-8-17(9-7-16)12(19)14-10-4-2-1-3-5-10/h1-5H,6-9H2,(H2,13,15)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPHBNVYHGTIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=N[N+](=O)[O-])N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1/C(=N\[N+](=O)[O-])/N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
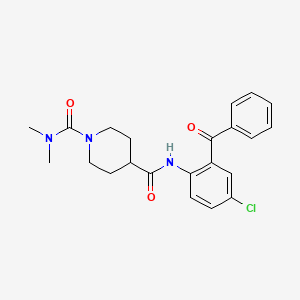
![2-[(2E)-3-(4-FLUOROPHENYL)-2-[(FURAN-2-YL)FORMAMIDO]PROP-2-ENAMIDO]-3-PHENYLPROPANOIC ACID](/img/structure/B5262052.png)
![4-benzyl-5-[1-(4-methylbenzoyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5262060.png)
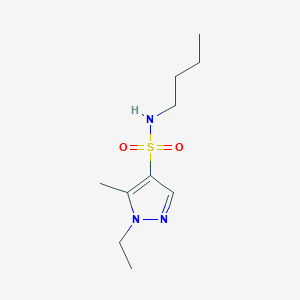
![(2S)-N-methyl-1-oxo-1-[3-[4-(trifluoromethyl)phenyl]-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]pentan-2-amine](/img/structure/B5262076.png)
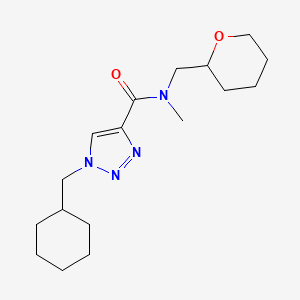

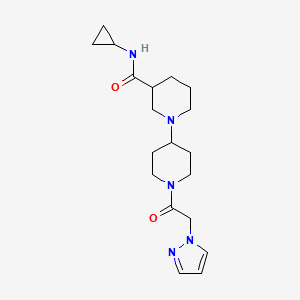
![5-amino-3-{2-[5-(3-chloro-2-methylphenyl)-2-furyl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5262105.png)
![[1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropyl]amine dihydrochloride](/img/structure/B5262131.png)
![1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5262151.png)
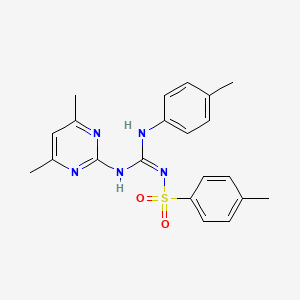
![N-[(3,4-dichlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5262165.png)
![5-hydroxy-6,7-dimethyl[1,3]thiazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B5262179.png)
